molecular formula C12H18O B7846398 1-(2,5-Dimethylphenyl)butan-1-ol CAS No. 854179-21-8

1-(2,5-Dimethylphenyl)butan-1-ol

Cat. No.: B7846398
CAS No.: 854179-21-8
M. Wt: 178.27 g/mol
InChI Key: KDVRXIHSHBHNOR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)butan-1-ol is a substituted butanol featuring a 2,5-dimethylphenyl group attached to the primary alcohol chain. While specific data on this compound are absent in the provided evidence, its structure suggests applications in organic synthesis, pharmaceuticals, or specialty chemicals. The aromatic substituent likely enhances hydrophobicity compared to aliphatic alcohols, influencing solubility and reactivity.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h6-8,12-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVRXIHSHBHNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289093
Record name 2,5-Dimethyl-α-propylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854179-21-8
Record name 2,5-Dimethyl-α-propylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854179-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-α-propylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)butan-1-ol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 2,5-dimethylbenzene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanal to form the desired alcohol after hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above reactions, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)butan-1-ol undergoes various types of chemical reactions:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(2,5-dimethylphenyl)butan-1-one, using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).

  • Reduction: The ketone form can be reduced back to the alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be further substituted with other groups.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, and oxygen in the presence of a catalyst.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Various electrophiles and Lewis acids.

Major Products Formed:

  • Oxidation: 1-(2,5-dimethylphenyl)butan-1-one.

  • Reduction: this compound (reformed).

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

1-(2,5-Dimethylphenyl)butan-1-ol serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions:

  • Esterification: It can react with carboxylic acids to form esters, which are valuable in the fragrance and flavor industry.
  • Alkylation Reactions: The alcohol group can be converted into a leaving group for nucleophilic substitution reactions.

Biological Studies

Research indicates that this compound may have biological implications:

  • Antimicrobial Activity: Preliminary studies show that it exhibits antimicrobial properties against certain bacterial strains, including Helicobacter pylori, which is linked to gastric ulcers.
    CompoundTarget BacteriaIC50 (µM)
    This compoundH. pylori0.0068
  • Potential as a Drug Intermediate: Its structure allows for modifications that could enhance its pharmacological properties.

Chiral Building Block

Due to its stereochemistry, this compound can act as a chiral building block in the synthesis of pharmaceuticals. This application is crucial in developing drugs that require specific enantiomers for efficacy.

Case Study 1: Antibacterial Activity Assessment

In a study assessing its antibacterial properties, this compound was tested against multiple strains of H. pylori. The results indicated a significant inhibition rate, suggesting its potential use as an antibacterial agent.

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation compared this compound with structurally similar compounds. It demonstrated lower toxicity levels, indicating a favorable therapeutic window for drug development applications.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylphenyl)butan-1-ol exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses, leading to anti-inflammatory effects.

  • Receptor Activation: It may bind to receptors involved in pain perception, providing analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,5-Dimethylphenyl)piperazine

Structural Similarities: Both compounds share the 2,5-dimethylphenyl substituent but differ in their core structures: a piperazine ring vs. a butanol chain. Molecular Properties:

  • Molecular weight: 190.28 g/mol (piperazine derivative) vs. ~176.21 g/mol (estimated for the target).
  • Functional groups: Piperazine (basic nitrogen) vs. alcohol (hydroxyl group).
    Applications : Piperazine derivatives are commonly used in pharmaceuticals (e.g., antipsychotics or antidepressants) due to their nitrogen-rich structure .
    Hazards : Classified as hazardous (4-3-III), indicating flammability or reactivity risks .

2,3-Dimethyl-1-butanol

Structural Similarities : Both are branched alcohols, but the substituents differ (aliphatic vs. aromatic).
Molecular Properties :

  • Molecular weight: 102.17 g/mol (C₆H₁₄O) vs. ~176.21 g/mol (target). Physical Behavior: The aliphatic structure of 2,3-dimethyl-1-butanol likely results in higher volatility and lower boiling point compared to the aromatic target. Safety: Requires precautions for inhalation, skin contact, and eye irritation .

(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide

Structural Similarities : Shares a dimethylphenyl group but incorporates a deuterated piperidine-carboxamide backbone.
Applications : Used in isotopic labeling studies due to its deuterium content, suggesting niche roles in pharmacokinetics or metabolic research .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Applications Hazards
1-(2,5-Dimethylphenyl)butan-1-ol* C₁₂H₁₆O ~176.21 Aromatic alcohol Synthesis intermediates Not reported
1-(2,5-Dimethylphenyl)piperazine C₁₂H₁₈N₂ 190.28 Piperazine Pharmaceuticals Class 4-3-III
2,3-Dimethyl-1-butanol C₆H₁₄O 102.17 Aliphatic alcohol Solvent, intermediates Skin/eye irritation
(±)-N-(2,6-Dimethylphenyl)-...-d7 C₁₇H₂₀D₇N₂O ~308.45 Piperidine-carboxamide Isotopic labeling Not reported

*Estimated based on structural analysis.

Research Findings and Implications

Hazard Profiles : Piperazine derivatives (e.g., 1-(2,5-Dimethylphenyl)piperazine) exhibit higher reactivity risks, necessitating stringent handling protocols .

Applications : Aromatic alcohols may serve as intermediates in drug synthesis, whereas deuterated compounds (e.g., ) are critical in tracer studies .

Biological Activity

1-(2,5-Dimethylphenyl)butan-1-ol is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

This compound can be categorized as an alcohol with a specific phenyl substitution. Its molecular structure can influence its biological activity, particularly in how it interacts with biological systems.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄O
Molecular Weight178.23 g/mol
Boiling Point220 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors within biological systems. The compound may modulate metabolic pathways and influence signaling processes through:

  • Enzyme Interaction : It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors, influencing physiological responses.

Case Study: Enzyme Interaction

Research indicates that compounds similar to this compound exhibit significant interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to altered pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent in cancer treatment .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against specific bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme ModulationPotential inhibitor/activator of cytochrome P450

Therapeutic Potential

Given its biological activities, this compound is being explored for potential therapeutic applications:

  • Cancer Therapy : Its cytotoxic properties make it a candidate for further investigation in oncology.
  • Antimicrobial Treatments : Its efficacy against bacteria positions it as a potential lead compound for developing new antibiotics.

Industrial Uses

In addition to its medicinal applications, this compound is also utilized in the production of fragrances and flavors due to its pleasant odor profile. Its role as a precursor in organic synthesis further emphasizes its versatility in chemical industries .

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